An In-depth Technical Guide to the Physical Properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to the Physical Properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comprehensive overview of the key physical and chemical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data, experimental contexts, and procedural insights necessary for its effective application.
Foreword: Understanding the Utility of Alkylboronic Esters
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as hexylboronic acid pinacol ester, belongs to the class of boronic esters, which are pivotal intermediates in a myriad of chemical transformations. Their stability, ease of handling compared to the corresponding boronic acids, and broad reactivity profile, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have cemented their importance in the synthesis of complex organic molecules. An in-depth understanding of the physical properties of this specific alkylboronic ester is paramount for its efficient use, from reaction setup and monitoring to purification and storage.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a reagent are the bedrock of its practical application. The following table summarizes the key physical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅BO₂ | - |
| Molecular Weight | 212.14 g/mol | [1] |
| Appearance | Colorless liquid | - |
| Density | 1.167 g/mL at 25 °C | - |
| Boiling Point | 98 to 100 °C | - |
| Refractive Index (n20/D) | 1.426 | - |
| Flash Point | 84 °C (183.2 °F) | - |
| CAS Number | 86308-26-1 | - |
These properties dictate the handling and reaction conditions. The relatively high boiling point and flash point indicate that it is a combustible liquid but not highly volatile at room temperature, simplifying its handling in a laboratory setting.
Section 2: Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the characteristic chemical shifts for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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¹H NMR (400 MHz, CDCl₃): δ 1.37-1.28 (m, 2 H), 1.23-1.19 (m, 6 H), 1.17 (s, 12H), 0.80 (m, 3 H), 0.69 (t, J = 7.6 Hz, 2 H).[1]
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¹³C NMR (100 MHz, CDCl₃): δ 82.8, 32.1, 31.6, 24.8, 23.9, 22.5, 14.0. The carbon atom attached to the boron is often broadened and may not be observed.[1]
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¹¹B NMR (160 MHz, CDCl₃): δ 34.1.[1] The chemical shift in ¹¹B NMR is indicative of a tricoordinate boron species.
Infrared (IR) and Mass Spectrometry (MS)
Further confirmation of the compound's identity can be obtained through IR and MS.
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FTIR and Raman Spectra: Available through the SpectraBase online repository.
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Mass Spectrum (GC/MS): Available through the SpectraBase online repository.
Section 3: Synthesis and Reactivity Insights
A robust understanding of a reagent's synthesis is crucial for assessing its purity and potential side products. 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is commonly synthesized via the hydroboration of 1-hexene with pinacolborane.
Illustrative Synthetic Protocol: Hydroboration of 1-Hexene
This protocol provides a reliable method for the preparation of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Step-by-Step Methodology:
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Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, a flask is charged with 1-hexene and a catalytic amount of a suitable hydroboration catalyst (e.g., dicyclohexylborane).
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Addition of Pinacolborane: Pinacolborane is added to the reaction mixture. The reaction can often be performed neat (solvent-free) or in a solvent such as tetrahydrofuran (THF).[2]
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by GC-MS or TLC until completion.
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Purification: The crude product is purified by distillation under reduced pressure to yield the pure 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.
Causality in Experimental Choices: The use of a catalyst is crucial for achieving high yields and selectivity in the hydroboration of alkenes with pinacolborane.[2] Performing the reaction under an inert atmosphere is essential to prevent the oxidation of the boronic ester product.
Section 4: Solubility Profile
The solubility of a reagent is a critical parameter for its use in various reaction media. While extensive quantitative solubility data for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not widely published, general trends for alkylboronic esters can be extrapolated.
General Solubility of Alkylboronic Esters:
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High Solubility: Generally soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).
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Low Solubility: Typically have low solubility in highly polar solvents like water and in nonpolar aliphatic hydrocarbons like hexanes.
Experimental Protocol for Solubility Determination
To ensure the reproducibility and accuracy of solubility measurements, a standardized protocol is essential.
Section 5: Safety and Handling
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the reagent.
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General Hazards: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a combustible liquid and can cause skin irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
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Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Section 6: Experimental Protocols for Physical Property Determination
The trustworthiness of the physical property data relies on the use of standardized and validated experimental methods.
Boiling Point Determination (Micro-scale)
The boiling point can be accurately determined using a micro-scale method with a Thiele tube or a melting point apparatus equipped for boiling point determination.
Density Measurement
The density of the liquid can be determined using a pycnometer or a digital density meter according to standard methods such as ASTM D1475.
Refractive Index Measurement
The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (20 °C), following a standard procedure like ASTM D1218.
References
- Soderquist, J. A., & Brown, H. C. (1981). Simple, remarkable, quantitative hydroboration of 1-alkynes with catecholborane. A novel synthesis of (E)-1-alkenylboronic acids and their pinacol esters. The Journal of Organic Chemistry, 46(22), 4599–4600.
- Ishiyama, T., Tayama, E., & Miyaura, N. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Tetrahedron Letters, 45(51), 9413-9416.
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SpectraBase. 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
- ASTM D1475 - 13(2020) Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.
- ASTM D1218 - 12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
